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The following table summarizes the geometric mean (% coefficient of variation) of telatinib
pharmacokinetic parameters on day 14 of cycle 1, as reported in a study of patients with advanced solid

tumors [1] [2].

Parameter 600 mg bid (n=6) 900 mg bid (n=27) 1200/1500 mg bid (n=6)
C~max~ (mgl/L) 0.825 (93%) 0.899 (91%) 1.467 (33%)

T~max~ (h)* 2.3[11-4] 2.6 [0.5- 8] 2.5[0.67 - 4.1]
AUC~(0-12)~ (mg-hiL) 5.779 (71%) 5.761 (82%) 9.800 (33%)

Half-life (h) 8.2 (47%) 6.8 (47%) 8.1 (71%)

Note: T~max~ is presented as median [range]. The cohort for 1200/1500 mg bid combines data from 2
patients at 1200 mg and 4 patients at 1500 mg [1] [2].

Key Pharmacokinetic Characteristics and Experimental
Protocols
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Based on the available data, here are the core characteristics and methodological details from the clinical

studies.

Pharmacokinetic Profile

¢ Absorption and Half-life: Telatinib is rapidly absorbed after oral administration, with a median time

to maximum concentration (T~max~) of 3 hours or less [3] [4]. The half-life is approximately 6 to 8
hours [1] [4].

Dose Proportionality: Exposure to telatinib (C~max~ and AUC) increases in a less-than-dose-
proportional manner. Pharmacokinetics plateau in the 900 mg to 1500 mg bid dose range,
suggesting saturable absorption or another clearance mechanism [3] [4]. One study concluded that
no clear relationship between dose and exposure was apparent in the 600 mg to 1500 mg bid range
[1].

Interpatient Variability: There is substantial interpatient variability in telatinib exposure, with
coefficients of variation for AUC and C~max~ ranging from 20% to 150% [5]. A pharmacogenetic
study found that polymorphisms in key drug transporter genes (ABCB1, ABCC1, ABCG2) were not
associated with this variability [5].

Experimental Protocol from Clinical Studies

The following methodology is compiled from the phase I trials referenced [3] [4].

1. Study Design: Phase |, open-label, dose-escalation studies in patients with advanced solid
tumors.
2. Dosing: Telatinib was administered orally twice daily (bid). Different schedules were tested,
including continuous dosing and 14 days on/7 days off cycles.
3. Pharmacokinetic Sampling:

o Blood samples were collected via an indwelling intravenous catheter.

o On Day 1 and Day 14 of Cycle 1, samples were taken at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12

hours post-dose.

4. Bioanalysis: Plasma concentrations of telatinib and its active metabolite (BAY 60-8246) were
determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.
5. Data Analysis: Pharmacokinetic parameters were calculated by non-compartmental analysis
using WinNonlin software (version 4.1.a).
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Telatinib's Mechanism of Action

The diagram below illustrates the primary molecular targets of telatinib and their role in its anti-angiogenic
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Telatinib inhibits key receptor tyrosine kinases to block angiogenesis.

Further Research Directions

The available data is primarily from early-phase trials. For a complete whitepaper, you may need to

investigate the following:

e Updated Clinical Data: Search for phase Il results or later-stage trials, particularly focusing on
specific cancer types like gastric cancer.

¢ Formulation Comparisons: Some studies investigated different tablet formulations, which can
impact bioavailability [4].

e Combination Therapy PK: The pharmacokinetics of telatinib when combined with standard
chemotherapy regimens is an area for exploration.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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